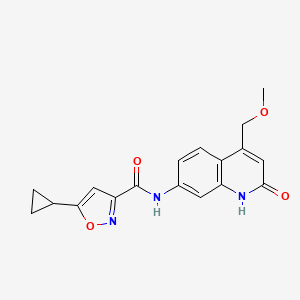
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Study
Research by Patel and Patel (2010) demonstrates the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule derived from quinoline carboxylic acid. These compounds, including variations with cyclopropyl and fluoro groups similar to the core structure , have been screened for antifungal and antibacterial activities, showcasing the potential of structural analogs in antimicrobial applications Patel & Patel, 2010.
Anticancer Activity
Naylor et al. (1997) explored 2-cyclopropylindoloquinones and their analogs as bioreductively activated antitumor agents. Their study indicated that specific structural features, including the cyclopropyl group and aziridinyl substituents, significantly influence the compounds' effectiveness against hypoxic cells in vitro, highlighting the importance of structural modifications for anticancer potency Naylor et al., 1997.
Antibacterial Agents Synthesis
A study by Fujita et al. (1996) on 5-alkoxyimidazoquinolones as potential antibacterial agents emphasizes the synthesis and evaluation of quinolone derivatives with different substituents. The research findings suggest that the introduction of methoxy groups and other specific substituents can significantly impact the antibacterial activity of quinolone-based compounds, pointing to the strategic structural modifications for developing potent antibacterial agents Fujita et al., 1996.
Tubulin-Polymerization Inhibitors
Wang et al. (2014) reported on the optimization of 4-(N-cycloamino)phenylquinazolines as novel tubulin-polymerization inhibitors targeting the colchicine site. This study highlights the modification of the tetrahydroquinoline moiety to produce compounds that effectively inhibit tubulin polymerization, demonstrating the therapeutic potential of structurally related compounds in cancer treatment Wang et al., 2014.
Broad-Spectrum Antibacterial Agent Synthesis
Hashimoto et al. (2007) discussed the practical synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone, utilizing a cyclopropyl group as part of its structure. The compound exhibited efficacy against resistant organisms like MRSA, underscoring the significance of structural design in developing new antibacterial solutions Hashimoto et al., 2007.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-9-11-6-17(22)20-14-7-12(4-5-13(11)14)19-18(23)15-8-16(25-21-15)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHSQEPYYOXUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

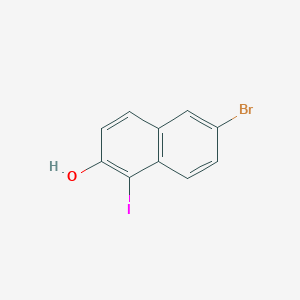
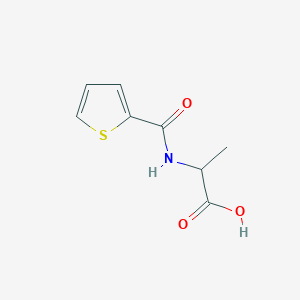
![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)
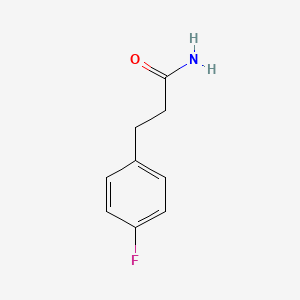
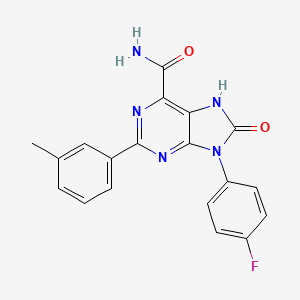
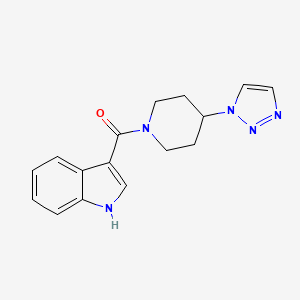
![3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2388700.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)